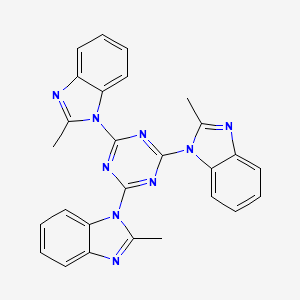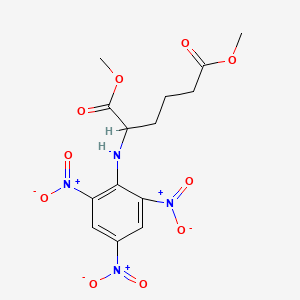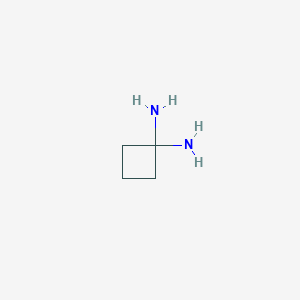
Cyclobutane-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,1-diamine is an organic compound characterized by a cyclobutane ring with two amine groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclobutene in the presence of a nickel catalyst . Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals . Additionally, cyclobutane rings can be constructed using classical malonate alkylation chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into cyclobutane derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include cyclobutane derivatives with different functional groups, such as amides, nitriles, and substituted amines .
Aplicaciones Científicas De Investigación
Cyclobutane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of cyclobutane-1,1-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The compound’s sterically constrained structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
- Cyclobutane-1,3-diamine
- 6-amino-3-azaspiro[3.3]heptane
- 3,6-diaminospiro[3.3]heptane
Comparison: Cyclobutane-1,1-diamine is unique due to the positioning of its amine groups on the same carbon atom, which imparts distinct steric and electronic properties. This configuration differentiates it from other cyclobutane diamines, such as cyclobutane-1,3-diamine, where the amine groups are positioned on different carbon atoms . The unique structure of this compound makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.
Propiedades
Número CAS |
185670-91-1 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
cyclobutane-1,1-diamine |
InChI |
InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2 |
Clave InChI |
XRLHAJCIEMOBLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)

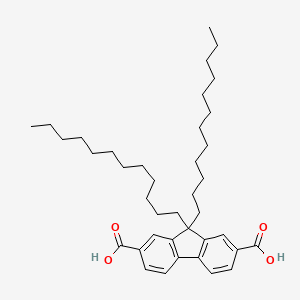
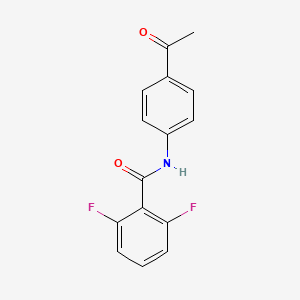
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
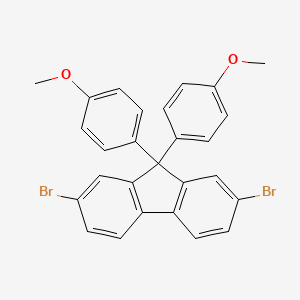
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
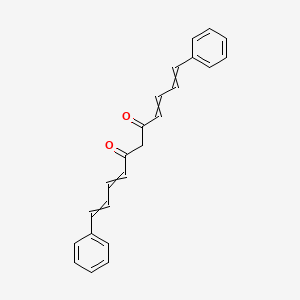
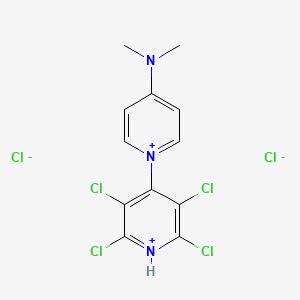
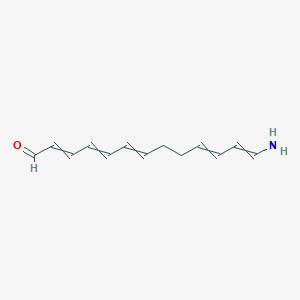
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
